2-(1-Amino-2-methylpropyl)benzonitrile
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Overview
Description
2-(1-Amino-2-methylpropyl)benzonitrile is an organic compound with the molecular formula C11H14N2 It is characterized by a benzonitrile group attached to a 1-amino-2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile . The benzonitrile can subsequently undergo further reactions to introduce the 1-amino-2-methylpropyl group.
Industrial Production Methods
Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen in the presence of a catalyst at high temperatures . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield benzoic acid derivatives.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can lead to various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various chemical reactions. The amino group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the 1-amino-2-methylpropyl substituent.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
2-Aminobenzonitrile: Similar structure but with an amino group directly attached to the benzene ring.
Uniqueness
2-(1-Amino-2-methylpropyl)benzonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-6,8,11H,13H2,1-2H3 |
InChI Key |
DDKVZSHTWRGFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1C#N)N |
Origin of Product |
United States |
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